molecular formula C17H15F3N2O5 B11453595 1-(2,5-dimethoxyphenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

1-(2,5-dimethoxyphenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11453595
M. Wt: 384.31 g/mol
InChI Key: BFMAPMCJQGDCLI-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a dimethoxyphenyl group, and a pyrrolo[3,2-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethoxyphenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the pyrrolo[3,2-b]pyridine core through a tandem Tsuji–Trost reaction catalyzed by palladium, followed by Heck coupling .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethoxyphenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring and the pyrrolo[3,2-b]pyridine core.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrrolo[3,2-b]pyridine core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 1-(2,5-dimethoxyphenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is unique due to the presence of both the trifluoromethyl and dimethoxyphenyl groups. These functional groups enhance its chemical stability and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15F3N2O5

Molecular Weight

384.31 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-5-oxo-7-(trifluoromethyl)-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C17H15F3N2O5/c1-26-8-3-4-12(27-2)11(5-8)22-7-9(16(24)25)14-15(22)10(17(18,19)20)6-13(23)21-14/h3-5,7,10H,6H2,1-2H3,(H,21,23)(H,24,25)

InChI Key

BFMAPMCJQGDCLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C=C(C3=C2C(CC(=O)N3)C(F)(F)F)C(=O)O

Origin of Product

United States

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